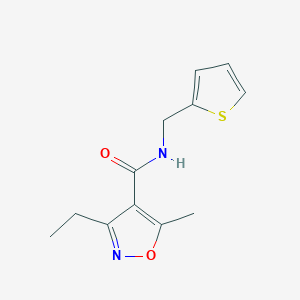![molecular formula C18H29N3O3S B4623399 N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4623399.png)
N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide is a chemical compound that belongs to the class of methanesulfonamides. Methanesulfonamides are known for their diverse chemical properties and applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
Methanesulfonamide derivatives, such as the title compound, are typically synthesized through nucleophilic substitution reactions involving methanesulfonyl chloride and the appropriate amine. The synthesis might involve multiple steps, including protection-deprotection strategies and the use of base to facilitate the nucleophilic attack on the methanesulfonyl chloride.
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives is characterized by the presence of the sulfonamide group (-SO2NH-) attached to a methane group. This structure is pivotal for its chemical behavior. The N-H bond conformation in similar compounds is often anti to the substituent group on the phenyl ring, influencing the compound's reactivity and interaction capabilities (Gowda, Foro, & Fuess, 2007).
Applications De Recherche Scientifique
Structural and Conformational Analysis
Studies on compounds structurally related to N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide, such as various N-aryl-methanesulfonamides, have focused on understanding their conformational dynamics and bond parameters. These studies contribute to a deeper understanding of how molecular structure influences biological activity and interaction with receptors. For example, the research by Gowda et al. on dichlorophenyl methanesulfonamide derivatives provides insights into the conformation of the N—H bond and how it relates to biological activity, emphasizing the importance of the amide H atom's positioning for receptor molecule interaction (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Synthesis
Research into the reactivity of methanesulfonamide derivatives, including their participation in addition reactions and potential as intermediates in synthetic pathways, has been documented. The work by Yoshimura et al. on the addition of methanesulfenyl chloride to 1,4-dimethyl-3,6-dimethylene-2,5-piperazinedione showcases the versatility of these compounds in synthetic chemistry, offering pathways to synthesize biologically active molecules or novel materials (Yoshimura, Sugiyama, Matsunari, & Nakamura, 1974).
Biological Applications
While specific studies directly relating to N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide's biological applications were not found, research on similar methanesulfonamide compounds suggests potential areas of interest. For instance, the microbial metabolism of methanesulfonic acid, as discussed by Kelly and Murrell, indicates the importance of these compounds in sulfur biogeochemical cycling, with implications for environmental science and microbial ecology (Kelly & Murrell, 1999).
Environmental Impact
The atmospheric relevance of radicals derived from the oxidation of dimethyl sulfide, which shares structural features with methanesulfonamide derivatives, underlines the environmental significance of these compounds. Mardyukov and Schreiner's study highlights the role of such sulfur-containing compounds in aerosol formation and cloud formation, contributing to our understanding of climate dynamics (Mardyukov & Schreiner, 2018).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-15-7-8-17(14-16(15)2)21(25(4,23)24)9-5-6-18(22)20-12-10-19(3)11-13-20/h7-8,14H,5-6,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXLALYFSMGKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CCCC(=O)N2CCN(CC2)C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-dimethoxy-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4623331.png)
![3-{2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B4623350.png)

![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide](/img/structure/B4623392.png)

![1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)
![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)
![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)